In-Depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate
In-Depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its substituted phenylacetate core makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a summary of the available chemical properties and a generalized synthetic approach for this compound.
Chemical Properties
Detailed experimental data for Ethyl 3-bromo-2,6-difluorophenylacetate is not widely available in public databases. However, its fundamental properties can be calculated based on its structure, derived from the known properties of the corresponding carboxylic acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid.
| Property | Value | Source |
| Molecular Formula | C10H9BrF2O2 | Calculated |
| Molecular Weight | 279.08 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | Inferred |
Synthesis
A standard method for the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate involves the esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Ethyl 3-bromo-2,6-difluorophenylacetate from 2-(3-bromo-2,6-difluorophenyl)acetic acid and ethanol.
Materials:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-bromo-2,6-difluorophenylacetate.
-
The crude product may be purified by column chromatography on silica gel.
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate.
Safety and Handling
As with any chemical, Ethyl 3-bromo-2,6-difluorophenylacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl 3-bromo-2,6-difluorophenylacetate is a potentially useful building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides the foundational chemical information and a general synthetic protocol to aid researchers in their work with this compound. Further experimental investigation is required to fully characterize its chemical and physical properties.
